Niflumic Acid-d5 (Major)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

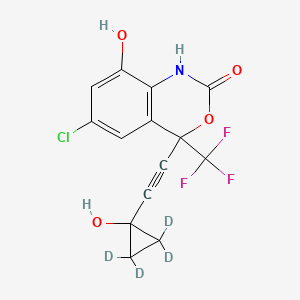

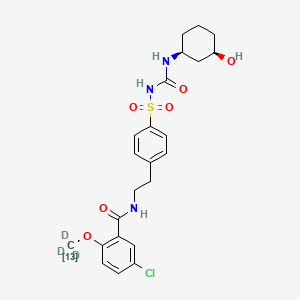

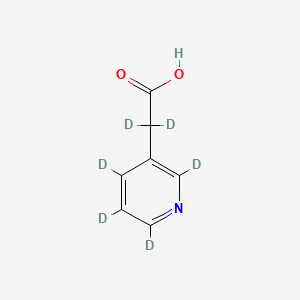

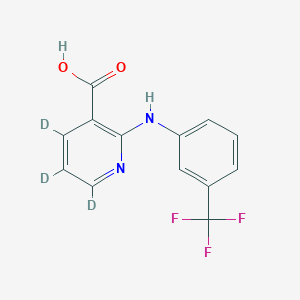

Niflumic Acid-d5 (Major) is a stable isotope labelled form of Niflumic Acid . It has a molecular formula of C13H4D5F3N2O2 and a molecular weight of 287.25 . It is categorized under the API family of Niflumic Acid and is used in the research areas of pain and inflammation . It is also used as an enzyme inhibitor .

Synthesis Analysis

The synthesis of new Niflumic Acid derivatives has been described in various studies . For instance, one study described the synthesis and evaluation of two classes of new Niflumic Acid derivatives, the 1,3,4-oxadizole derivatives and pyrazole derivatives . These compounds were synthesized using conventional organic synthesis methods .Molecular Structure Analysis

The molecular structure of Niflumic Acid-d5 (Major) is represented by the SMILES notation: [2H]C1=C([2H])C([2H])=C(C(O)=O)C(NC2=C([2H])C([2H])=CC(C(F)(F)F)=C2)=N1 .Mechanism of Action

Safety and Hazards

Niflumic Acid-d5 (Major) is classified as a dangerous good for transport and may be subject to additional shipping charges . It is toxic if swallowed and may cause long-lasting harmful effects to aquatic life . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

properties

IUPAC Name |

4,5,6-trideuterio-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20)/i2D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFPYUNJRRFVQU-UJESMPABSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])NC2=CC=CC(=C2)C(F)(F)F)C(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.